
Cilliobrevin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilliobrevin D is a cell-permeable, reversible, and specific inhibitor of AAA+ ATPase motor cytoplasmic dynein. It is known for its ability to inhibit Hedgehog signaling and primary cilia formation. This compound has been widely used in scientific research to study dynein motor function and its role in various cellular processes .
Preparation Methods
Cilliobrevin D can be synthesized through a series of chemical reactions involving benzoyl dihydroquinazolinone derivativesThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Cilliobrevin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
Scientific Research Applications
Cilliobrevin D has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of dynein motor proteins.
Biology: It is used to investigate the role of dynein in cellular processes such as cell division, migration, and growth cone motility.
Medicine: It is used to study the potential therapeutic applications of dynein inhibitors in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting dynein motor proteins
Mechanism of Action
Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. This inhibition disrupts spindle pole focusing, cold-stable microtubule formation, kinetochore-microtubule attachment, and melanosome aggregation. The molecular targets and pathways involved include the inhibition of dynein-dependent microtubule gliding and ATPase activity, leading to the disruption of various cellular processes .
Comparison with Similar Compounds
Cilliobrevin D is unique in its ability to specifically inhibit AAA+ ATPase motor cytoplasmic dynein. Similar compounds include:
Dynapyrazole-A: Another dynein inhibitor with similar properties but different chemical structure.
HPI-4: A benzoyl dihydroquinazolinone derivative identified in a screen of compounds with the ability to impair cellular effects downstream of smoothened signaling in the Hedgehog signaling pathway
This compound stands out due to its specific inhibition of dynein motor function and its wide range of scientific research applications.
Properties
Molecular Formula |
C17H8Cl3N3O2 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(Z)-2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12- |
InChI Key |
HVJSIEVASHGLBF-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
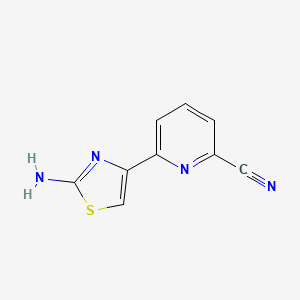

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

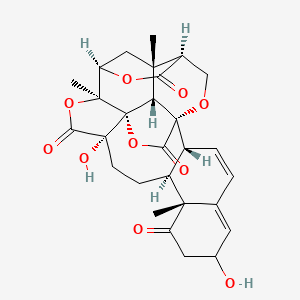
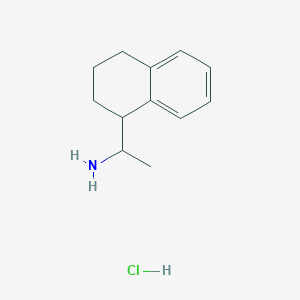
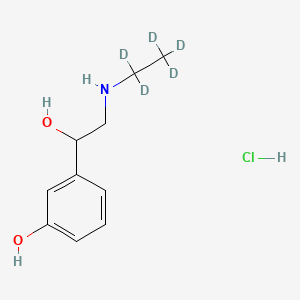
![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
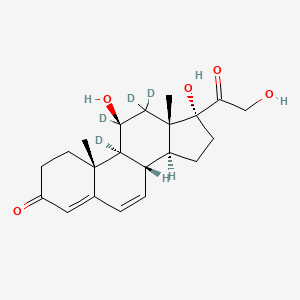
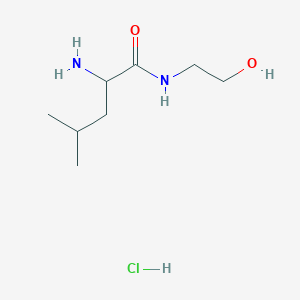
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
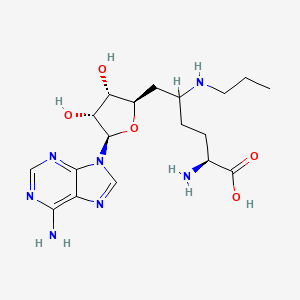
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
